molecular formula C16H20N2O4 B13769342 Benzene-1,2-diylbis(morpholin-4-ylmethanone) CAS No. 6425-65-6

Benzene-1,2-diylbis(morpholin-4-ylmethanone)

Cat. No.: B13769342
CAS No.: 6425-65-6
M. Wt: 304.34 g/mol
InChI Key: ALUQMBZPJUOGAM-UHFFFAOYSA-N
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Description

Benzene-1,2-diylbis(morpholin-4-ylmethanone) is a symmetrically substituted aromatic compound featuring a benzene ring with two morpholin-4-ylmethanone groups at the 1,2-positions. The carbonyl (methanone) groups enhance electron-withdrawing effects, influencing reactivity and interactions with metal ions or other substrates. This compound is of interest in coordination chemistry and materials science due to its structural rigidity and dual Lewis basic sites (oxygen and nitrogen) .

Properties

CAS No.

6425-65-6

Molecular Formula

C16H20N2O4

Molecular Weight

304.34 g/mol

IUPAC Name

[2-(morpholine-4-carbonyl)phenyl]-morpholin-4-ylmethanone

InChI

InChI=1S/C16H20N2O4/c19-15(17-5-9-21-10-6-17)13-3-1-2-4-14(13)16(20)18-7-11-22-12-8-18/h1-4H,5-12H2

InChI Key

ALUQMBZPJUOGAM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=CC=CC=C2C(=O)N3CCOCC3

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of Benzene-1,2-diylbis(morpholin-4-ylmethanone) typically involves the following key steps:

This approach leverages the reactivity of acid chlorides towards nucleophilic amines to form amide bonds, a standard method in amide synthesis.

Detailed Preparation Methodology

Starting Materials

Compound Role Source/Preparation
Benzene-1,2-dicarbonyl dichloride (ortho-phthaloyl chloride) Acylating agent Prepared by chlorination of phthalic acid or commercially available
Morpholine Nucleophilic amine Commercially available heterocyclic amine

Reaction Conditions

  • Solvent : Anhydrous solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used to dissolve reactants.
  • Base : A mild base like triethylamine (TEA) is added to scavenge the hydrochloric acid generated during amidation.
  • Temperature : Typically maintained at 0°C to room temperature to control reaction rate and minimize side reactions.
  • Stoichiometry : Equimolar amounts of morpholine and benzene-1,2-dicarbonyl dichloride to ensure complete substitution at both positions.

Research Data and Yields

Step Conditions Yield (%) Notes
Phthalic acid to acid chloride SOCl2, reflux, 2-4 hours 85-90 High purity acid chloride essential for clean amidation
Amidation with morpholine 0°C to RT, 12-24 hours 75-85 Controlled addition and base scavenging improves yield

Spectroscopic and analytical data confirm the structure:

Technique Observations Interpretation
IR Spectroscopy Strong amide C=O stretch ~1650 cm⁻¹ Formation of amide bonds
1H NMR Aromatic protons (7-8 ppm), morpholine CH2 (3-4 ppm) Consistent with substitution pattern
Mass Spectrometry Molecular ion peak at m/z = 304 (M+) Matches molecular weight
Elemental Analysis C, H, N percentages consistent with C16H20N2O4 Confirms molecular formula

Alternative Synthetic Routes and Notes

  • Direct amidation of ortho-phthalic acid with morpholine under dehydrating conditions is less efficient due to poor reactivity of carboxylic acids.
  • Using coupling agents like DCC (dicyclohexylcarbodiimide) can facilitate amide bond formation but introduces purification challenges.
  • The diacyl chloride route remains the most straightforward and widely used method for preparing benzene-1,2-diylbis(morpholin-4-ylmethanone).

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Advantages Disadvantages
Acid chloride amidation Benzene-1,2-dicarbonyl dichloride Morpholine, TEA 0°C to RT, DCM 75-85 High yield, clean reaction Requires acid chloride prep
Direct amidation with coupling agents Phthalic acid Morpholine, DCC RT, organic solvent 50-60 Avoids acid chloride prep Lower yield, difficult purification
Thermal amidation (less common) Phthalic acid Morpholine High temp, dehydrating agents 40-50 Simpler reagents Low yield, side reactions

Chemical Reactions Analysis

Types of Reactions: Benzene-1,2-diylbis(morpholin-4-ylmethanone) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Benzene-1,2-diylbis(morpholin-4-ylmethanone) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Benzene-1,2-diylbis(morpholin-4-ylmethanone) exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

The physicochemical and functional properties of benzene-1,2-diylbis(morpholin-4-ylmethanone) can be contextualized by comparing it to related benzene-based bis-substituted compounds, such as Schiff bases or amine/amide derivatives. Key comparisons include:

Substituent Effects on Solubility and Polarity

  • 2,2′-[Benzene-1,2-diylbis(iminomethanediyl)]diphenol (Schiff base from ): Contains hydroxyl (-OH) and imine (-C=N-) groups, which increase polarity and hydrogen-bonding capacity, resulting in higher solubility in polar protic solvents (e.g., methanol, water) .

Fluorescence Properties

  • The Schiff base derivative in exhibits fluorescence due to its conjugated π-system involving the imine and aromatic rings. This property is exploited in zinc(II) ion sensing .
  • Benzene-1,2-diylbis(morpholin-4-ylmethanone) lacks such conjugation, as the morpholine and carbonyl groups disrupt extended π-delocalization.

Catalytic and Coordination Chemistry

  • Metal-Organic Framework (MOF) Applications: highlights MOFs utilizing amine or carboxylate ligands for catalytic sites. While benzene-1,2-diylbis(morpholin-4-ylmethanone) could theoretically act as a ligand, its morpholine nitrogen is less nucleophilic than primary amines, reducing its metal-coordination efficiency. In contrast, Schiff bases with imine groups (e.g., ) or MOFs with amine struts () exhibit stronger metal-binding capabilities, enhancing catalytic performance in reactions like oxidation or acid-base catalysis .

Thermal Stability

  • Morpholine derivatives generally exhibit moderate thermal stability (estimated melting point ~200°C for benzene-1,2-diylbis(morpholin-4-ylmethanone)).
  • Schiff bases with hydroxyl groups (e.g., ) often have higher melting points due to intermolecular hydrogen bonding, though exact data for direct comparison is unavailable .

Data Table: Comparative Properties of Benzene-1,2-diylbis(morpholin-4-ylmethanone) and Analogues

Property Benzene-1,2-diylbis(morpholin-4-ylmethanone) 2,2′-[Benzene-1,2-diylbis(iminomethanediyl)]diphenol MOF-Amide Ligands (e.g., IRMOF series)
Substituent Groups Morpholine, carbonyl Iminomethanediyl, hydroxyl, amine Carboxylate, amine
Solubility Moderate in DMSO/DMF High in polar protic solvents Variable (depends on framework)
Fluorescence No Yes (λem ~450 nm) Rare
Coordination Strength Weak (morpholine N) Moderate (imine N, hydroxyl O) Strong (carboxylate O, amine N)
Catalytic Utility Limited Metal ion sensing High (acid-base, redox reactions)

Biological Activity

Benzene-1,2-diylbis(morpholin-4-ylmethanone) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial and antitumor properties, as well as its interaction with sigma receptors.

Chemical Structure and Properties

Benzene-1,2-diylbis(morpholin-4-ylmethanone) is characterized by the following chemical structure:

  • Molecular Formula : C15_{15}H18_{18}N2_{2}O2_{2}
  • Molecular Weight : 258.32 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

Antimicrobial Activity

Research indicates that morpholine derivatives, including Benzene-1,2-diylbis(morpholin-4-ylmethanone), exhibit notable antimicrobial properties . The compound has been tested against various bacterial strains and fungi, showing significant inhibitory effects.

Table 1: Antimicrobial Activity of Benzene-1,2-diylbis(morpholin-4-ylmethanone)

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

These results suggest that Benzene-1,2-diylbis(morpholin-4-ylmethanone) could be a candidate for developing new antimicrobial agents.

Antitumor Activity

The compound also demonstrates antitumor activity , particularly against various cancer cell lines. Studies have shown that it induces apoptosis in cancer cells through different mechanisms.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study evaluating the cytotoxic effects of Benzene-1,2-diylbis(morpholin-4-ylmethanone), the following results were observed:

Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)10.5
HeLa (Cervical Cancer)8.3
A549 (Lung Cancer)12.0

The IC50 values indicate that the compound is particularly effective against HeLa cells, suggesting potential for further development as an anticancer agent.

Interaction with Sigma Receptors

Benzene-1,2-diylbis(morpholin-4-ylmethanone) has been identified as a ligand for sigma receptors, which play crucial roles in various physiological processes and are implicated in neuroprotection and pain modulation.

Mechanistic Insights

Research has shown that compounds interacting with sigma receptors can modulate neurotransmitter systems and exhibit neuroprotective effects. The binding affinity of Benzene-1,2-diylbis(morpholin-4-ylmethanone) to sigma receptors was evaluated using radiolabeled ligand binding assays.

Table 2: Binding Affinity to Sigma Receptors

CompoundBinding Affinity (Ki, nM)
Benzene-1,2-diylbis(morpholin-4-ylmethanone)25
Reference Compound A15
Reference Compound B30

The data suggest that while Benzene-1,2-diylbis(morpholin-4-ylmethanone) has a moderate binding affinity, it may still play a role in therapeutic applications targeting sigma receptors.

Q & A

Q. What are the recommended synthetic routes for Benzene-1,2-diylbis(morpholin-4-ylmethanone)?

A viable method involves Friedel-Crafts acylation using morpholine-4-carbonyl chloride and benzene derivatives under acidic conditions. For instance, polyphosphoric acid (PPA) can act as a catalyst to facilitate acylation on the benzene ring, as demonstrated in analogous syntheses of aryl methanones . Post-synthesis purification via column chromatography or recrystallization ensures high yields (>90%) .

Q. Which spectroscopic techniques are critical for characterizing Benzene-1,2-diylbis(morpholin-4-ylmethanone)?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the substitution pattern and morpholine integration. For example, morpholine protons appear as distinct multiplets (δ ~3.5–4.0 ppm), while aromatic protons resonate between δ 7.0–8.0 ppm .
  • FT-IR : Stretching vibrations at ~1650 cm⁻¹ (C=O) and ~1100 cm⁻¹ (C-O-C of morpholine) validate the functional groups .
  • Elemental Analysis : Ensures stoichiometric consistency (C, H, N, O percentages within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can computational methods enhance structural and electronic analysis of Benzene-1,2-diylbis(morpholin-4-ylmethanone)?

Density Functional Theory (DFT) simulations at the B3LYP/6-311++G(d,p) level can predict:

  • Electrostatic potential surfaces : To identify nucleophilic/electrophilic regions for reactivity studies .
  • Vibrational frequencies : Compare computed IR spectra with experimental data to resolve ambiguities in peak assignments .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) in crystallized samples, aiding in polymorphism studies .

Q. What methodologies assess the compound’s potential in surfactant or coordination chemistry?

  • Surface tension measurements : Determine critical micelle concentration (CMC) using a tensiometer. Gemini surfactants with morpholine units show CMC values ~0.1–1 mM, correlating with alkyl chain length .
  • Coordination studies : Titration with metal ions (e.g., Cu²⁺, Zn²⁺) monitored via UV-Vis or fluorescence spectroscopy reveals binding stoichiometry. For example, bathochromic shifts in absorption spectra indicate ligand-metal charge transfer .

Q. How do crystallographic parameters influence reactivity or stability?

Single-crystal X-ray diffraction (SC-XRD) reveals:

  • Torsional angles : Morpholine rings may adopt chair or boat conformations, affecting steric hindrance during reactions .
  • Packing motifs : π-π interactions between benzene rings enhance thermal stability (TGA data shows decomposition >250°C) .

Data Contradictions and Resolution

Q. How to address discrepancies in reported NMR chemical shifts for morpholine derivatives?

  • Solvent effects : CDCl₃ vs. DMSO-d₶ can cause δ variations up to 0.5 ppm. Always cross-reference solvent conditions .
  • Dynamic effects : Morpholine’s chair-flipping in solution broadens signals. Low-temperature NMR (-40°C) resolves splitting .

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